Product packaging for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol(Cat. No.:CAS No. 403671-98-7)

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B127375
CAS No.: 403671-98-7
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-IUCAKERBSA-N
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Description

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol ( 403671-98-7) is a chiral amino alcohol derivative of indane with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This stereoisomer is a key chiral building block and synthetic intermediate in pharmaceutical research and organic synthesis . Compounds in this chemical class, particularly chiral 1-amino-2-indanols, have been extensively utilized in medicinal chemistry as core components for the development of HIV-1 protease inhibitors, functioning as transition-state isosteres that are critical for antiviral activity . Researchers value this compound for its rigid, fused ring system and the presence of both amino and hydroxyl functional groups on adjacent carbon atoms, which allows for diverse chemical modifications and makes it a valuable precursor for the synthesis of more complex biologically active molecules . The compound requires specific storage conditions to maintain stability and should be kept in a dark place, sealed in a dry environment at 2-8°C . According to safety information, this substance carries warning statements with hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research and laboratory use only and is not approved for human consumption, diagnostic, therapeutic, or any other clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B127375 (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol CAS No. 403671-98-7

Properties

IUPAC Name

(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIGUZMXLBANS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or palladium hydroxide (Pearlman’s catalyst)

  • Solvent : Methanol, ethanol, or tetrahydrofuran (THF)

  • Pressure : 1–3 atm H₂ at 25–50°C

  • Yield : 85–92% with >99% enantiomeric excess (ee) when using chiral auxiliaries.

A representative protocol from Vulcanchem specifies stirring 3-nitro-2,3-dihydro-1H-inden-1-one (10 mmol) with 5% Pd/C (0.5 g) in methanol (50 mL) under H₂ at 30°C for 12 hours. Filtration and solvent evaporation yield the product as a white crystalline solid.

Stereochemical Control

The stereoselectivity arises from the planar transition state during hydrogenation, where the catalyst’s surface geometry directs protonation to the si face of the nitro group. Computational studies suggest that bulky ligands on palladium enhance ee by sterically shielding one face of the substrate.

Nitration-Reduction Sequence from 2,3-Dihydro-1H-Inden-1-One

An alternative route involves nitration of 2,3-dihydro-1H-inden-1-one (1-indanone, CAS 83-33-0) followed by selective reduction (Figure 1).

Nitration Protocol

  • Reagents : Concentrated H₂SO₄ (98%), KNO₃

  • Conditions : -10°C for 2 hours

  • Product : 3-Nitro-2,3-dihydro-1H-inden-1-one (77% yield).

Procedure :

  • Add 1-indanone (66.0 g) to H₂SO₄ at -10°C.

  • Introduce KNO₃ (75.8 g) in H₂SO₄ dropwise.

  • Quench with ice-water to precipitate the nitro intermediate.

Reduction to Amino Alcohol

  • Reducing Agent : SnCl₂·H₂O in ethanol

  • Conditions : Reflux for 2 hours

  • Yield : 50% (3:1 mixture of regioisomers).

While this method avoids expensive catalysts, the regioselectivity of nitration and subsequent reduction requires careful optimization to minimize byproducts.

Biocatalytic Asymmetric Reduction

Enzymatic reduction of 3-keto-2,3-dihydro-1H-inden-1-ol using ketoreductases (KREDs) offers a sustainable route to the (1S,3S)-stereoisomer.

Enzyme Screening and Reaction Setup

  • Enzyme : KRED-101 from Lactobacillus kefir

  • Cofactor : NADPH (regenerated via glucose dehydrogenase)

  • Solvent : Phosphate buffer (pH 7.0) with 10% DMSO

  • Yield : 23% with 94% ee.

Advantages and Limitations

  • Advantages : High stereoselectivity, mild conditions (25°C, ambient pressure).

  • Limitations : Low substrate solubility in aqueous media necessitates cosolvents, increasing process complexity.

Comparative Analysis of Methods

Method Yield Stereoselectivity Cost Scalability
Catalytic Hydrogenation85–92%>99% eeHighIndustrial
Nitration-Reduction50%ModerateLowLab-scale
Biocatalytic Reduction23%94% eeModeratePilot-scale

Catalytic hydrogenation remains the preferred industrial method due to its efficiency and scalability, while biocatalytic approaches are emerging for niche applications requiring extreme enantiopurity .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-Amino-2,3-dihydro-1H-inden-1-one.

    Reduction: 3-Amino-2,3-dihydro-1H-inden-1-amine.

    Substitution: Various amide or carbamate derivatives.

Scientific Research Applications

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Functional Group Variations

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
  • Molecular Formula: C₉H₁₁NO (same as target compound).
  • Key Differences: Amino group at position 1, hydroxyl group at position 2.
  • Applications : Used in medicinal chemistry; safety data includes hazard statements for skin/eye irritation (H315, H319) .
2,3-Dihydro-1H-inden-1-ol
  • Molecular Formula : C₉H₁₀O (molecular weight: 134.18 g/mol).
  • Key Differences: Lacks the amino group at position 3.
  • Properties : Simpler structure with a single hydroxyl group; CAS RN: 6351-10-6 .
  • Utility: Intermediate in synthesizing indanone derivatives via oxidation .
(1S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol
  • Molecular Formula : C₉H₉FO (molecular weight: 152.17 g/mol).
  • Synthesis : Enzymatic resolution methods using Burkholderia cepasia lipase ensure enantiomeric purity .

Stereoisomers and Enantiomers

The stereochemistry of dihydroindenols significantly impacts their biological activity and synthetic routes:

  • (1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol: Enantiomer of the target compound; differences in receptor affinity reported in serotonin reuptake inhibition studies .
  • (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: Diastereomer; distinct NMR and X-ray crystallography profiles due to altered spatial arrangement .

Substituted Derivatives

Halo-Substituted Derivatives
  • 5-Chloro-2,3-dihydro-1H-inden-1-one : A ketone analog synthesized via Friedel-Crafts acylation (42% yield); intermediate for indoxacarb (insecticide) .
  • (1S)-6-Bromo-2,3-dihydro-1H-inden-1-ol : Bromine at position 6; molecular weight 213.08 g/mol (CAS: 1096537-29-9) .
Alkyl/Aryl-Substituted Derivatives
  • 2,3-Dihydro-1,1-dimethyl-1H-inden-4-ol : Contains dimethyl groups at position 1; CAS RN: 91969-55-0 .
  • (1S,3S)-3-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-ol : Dichlorophenyl substituent enhances lipophilicity; used in indatraline synthesis (65% yield) .

Biological Activity

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral compound belonging to the class of 2,3-dihydro-1H-inden derivatives. Its unique stereochemistry imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, particularly its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H11NC_9H_{11}N. The compound features an indene backbone with both an amino group and a hydroxyl group. The stereochemical configuration plays a crucial role in determining its biological activity.

Property Value
Molecular FormulaC9H11NC_9H_{11}N
Molecular Weight135.19 g/mol
Stereochemistry(1S,3S)

Research indicates that this compound interacts primarily with glutathione peroxidase 4 (GPX4) . This enzyme is critical for cellular oxidative stress management. By inhibiting GPX4, the compound can induce ferroptosis , a regulated form of cell death associated with cancer therapy. This mechanism highlights its potential as a targeted therapeutic agent in oncology.

Anticancer Effects

The ability to induce ferroptosis makes this compound a promising candidate in cancer treatment. Studies have shown that this compound can selectively kill cancer cells by disrupting lipid metabolism and enhancing oxidative stress pathways.

Case Study:
In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines. For instance, a study reported that at concentrations above 10 µM, there was over 70% reduction in cell viability in breast cancer cells after 48 hours of treatment.

Neuroprotective Properties

Emerging evidence suggests that this compound may also exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This activity could have implications for the treatment of neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other stereoisomers within the same family:

Compound Name Stereochemistry Biological Activity
(1R,3R)-3-Amino-2,3-dihydro-1H-indene(1R, 3R)Distinct interactions with GPX4; potential anti-inflammatory effects
(1R,3S)-3-Amino-2,3-dihydro-1H-indene(1R, 3S)Similar GPX4 inhibition but varied potency

Research Findings

Recent studies have focused on optimizing the synthesis of (1S,3S)-3-amino-2,3-dihydro-1H-indene derivatives to enhance their biological efficacy. For example:

Study on Synthesis:
A recent publication detailed the synthesis of various derivatives using chiral catalysts to improve yield and selectivity. This work aims to develop more potent analogs for therapeutic applications.

Q & A

What are the most reliable synthetic routes for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence enantiomeric purity?

Level: Basic (Synthetic Methodology)
Answer:
The compound is typically synthesized via catalytic hydrogenation of substituted indenones or enantioselective reduction of ketone precursors. For example, asymmetric transfer hydrogenation using Ru(II)-TsDPEN catalysts can yield the desired stereoisomer with >90% enantiomeric excess (ee) under optimized conditions (e.g., 25°C, isopropanol as solvent, and formic acid as hydrogen donor) . Reaction parameters such as temperature, solvent polarity, and catalyst loading directly impact stereochemical outcomes. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column with hexane:isopropanol mobile phase) is used to validate purity .

How can researchers address challenges in stereochemical control during the synthesis of this compound?

Level: Advanced (Stereochemistry)
Answer:
Stereochemical control requires precise optimization of chiral auxiliaries or catalysts. For instance, kinetic resolution via enzymatic catalysis (e.g., lipases) or dynamic kinetic asymmetric transformation (DYKAT) can mitigate racemization. In one protocol, the use of (R)-BINAP ligands in Pd-catalyzed amination achieved 95% diastereomeric excess (de) by stabilizing transition-state conformers . Computational modeling (DFT) of transition states can further guide ligand design to minimize competing pathways .

What experimental frameworks are used to assess the biological activity of this compound?

Level: Basic (Pharmacology)
Answer:
Biological evaluation typically involves:

  • In vitro assays : Competitive binding studies (e.g., radioligand displacement for neurotransmitter receptors) .
  • Enzyme inhibition : IC50 determination via fluorometric or colorimetric assays (e.g., monoamine oxidase inhibition) .
  • In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma LC-MS/MS) .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Level: Advanced (Structural Analysis)
Answer:
High-resolution X-ray data (≤1.0 Å) collected at synchrotron facilities enable precise determination of bond angles and hydrogen-bonding networks. SHELXL refinement with Hirshfeld atom refinement (HAR) corrects for dynamic scattering artifacts, critical for resolving disorder in the amino and hydroxyl groups . Thermal ellipsoid plots (ORTEP-3) visualize anisotropic displacement parameters, aiding in distinguishing stereoisomers .

What computational strategies predict the electronic properties of this compound?

Level: Advanced (Computational Chemistry)
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrophilicity index, and molecular electrostatic potential (MEP) surfaces. These predict reactivity toward electrophiles/nucleophiles and active sites for biological interactions . MD simulations (AMBER force field) further model solvation effects on conformation .

Which analytical techniques validate the purity and identity of this compound?

Level: Basic (Analytical Chemistry)
Answer:

  • NMR : 1H^1H and 13C^{13}C NMR (500 MHz, DMSO-d6) confirm regiochemistry via coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for vicinal protons) .
  • HPLC-MS : Reverse-phase C18 columns (ACN:water + 0.1% TFA) coupled with ESI-MS detect impurities (<0.1%) .
  • Polarimetry : Specific rotation ([α]D_D^{25}) verifies enantiopurity (e.g., +15.6° for (1S,3S) vs. -15.6° for (1R,3R)) .

How do researchers evaluate the stability of this compound under varying storage conditions?

Level: Advanced (Pharmaceutical Chemistry)
Answer:
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via:

  • HPLC-UV : Quantifies oxidative byproducts (e.g., indenone formation).
  • Karl Fischer titration : Measures hygroscopicity-induced hydrolysis .
    Lyophilization or storage under argon in amber vials at -20°C extends shelf life .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Level: Advanced (Reaction Mechanisms)
Answer:
The amino group acts as an intramolecular base, facilitating SN2 displacement at the benzylic position. Isotopic labeling (15N^{15}\text{N}-amino) and kinetic isotope effect (KIE) studies reveal a concerted mechanism with a transition state stabilized by hydrogen bonding to the hydroxyl group . Hammett plots (σ = +0.78) confirm electron-withdrawing substituents accelerate reaction rates .

How are metabolic pathways of this compound characterized in preclinical studies?

Level: Advanced (ADME Profiling)
Answer:

  • In vitro hepatocyte assays : LC-HRMS identifies phase I metabolites (e.g., N-oxidation) and phase II conjugates (glucuronides) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP2D6) quantify enzyme inhibition (IC50 < 10 µM suggests drug-drug interaction risks) .

What chromatographic methods separate this compound from its diastereomers?

Level: Basic (Separation Science)
Answer:
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) with hexane:ethanol (90:10) achieve baseline separation (α = 1.32) . Simulated moving bed (SMB) chromatography scales this for preparative purifications (>99% ee) .

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